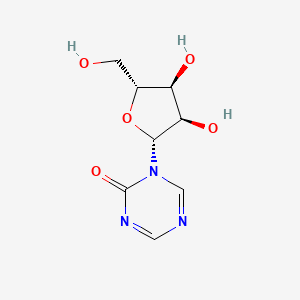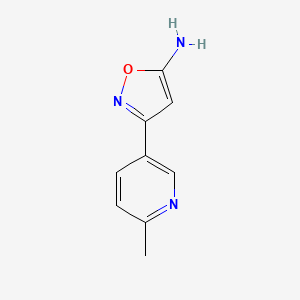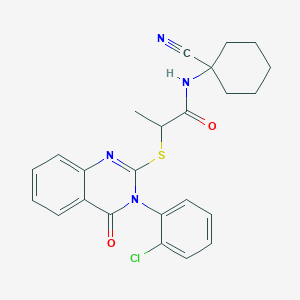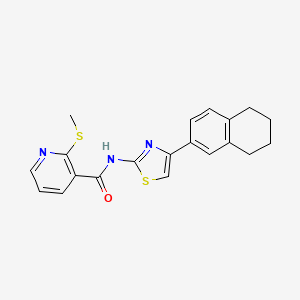![molecular formula C18H13ClN6S B13361694 3-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13361694.png)
3-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a triazolo-thiadiazole moiety fused with an imidazo-pyridine ring system. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 3-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolo-Thiadiazole Core: This step involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate to form the triazolo-thiadiazole core.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, often using 4-chlorobenzyl chloride as the reagent.
Formation of the Imidazo-Pyridine Ring: The final step involves the cyclization of the intermediate with 2-methylimidazole under acidic or basic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of microwave-assisted synthesis and other green chemistry approaches .
Analyse Des Réactions Chimiques
3-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides or acyl chlorides, leading to substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable tool in biological research.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including as an anti-tubercular and anti-cancer agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) and lipoxygenase, inhibiting their activity and thereby reducing inflammation and pain.
Pathways Involved: It modulates the arachidonic acid pathway, leading to decreased production of pro-inflammatory mediators like prostaglandins and leukotrienes
Comparaison Avec Des Composés Similaires
3-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
3-(2-Chlorobenzyl)-6-(Substituted Phenyl)-7H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazines: These compounds share the triazolo-thiadiazole core but differ in the substituents attached, leading to variations in biological activity.
N-(6-Chlorobenzo[d]thiazol-2-yl)hydrazine Carboxamide Derivatives: These compounds have a similar core structure but differ in the attached functional groups, affecting their pharmacological properties
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H13ClN6S |
|---|---|
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
6-[(4-chlorophenyl)methyl]-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H13ClN6S/c1-11-16(24-9-3-2-4-14(24)20-11)17-21-22-18-25(17)23-15(26-18)10-12-5-7-13(19)8-6-12/h2-9H,10H2,1H3 |
Clé InChI |
CLILDKAYNXRKKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)CC5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-amino-7-(4-chlorobenzenesulfonyl)-5-(4-ethoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13361633.png)

![Methyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B13361641.png)

![9-Phenyl-7,9-dihydrobenzo[g]indolo[2,3-b]carbazole](/img/structure/B13361648.png)


![2-[(6-bromonaphthalen-2-yl)oxy]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13361671.png)



![6-(4-Chlorobenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361696.png)
![1-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole-2,3-dione](/img/structure/B13361702.png)
